Epicorynoxidine

Overview

Description

Synthesis Analysis

The synthesis of epicorynoxidine, and related compounds such as corynoline and isocorynoline, has been achieved through biogenetic routes starting from protoberberine alkaloid corysamine. This approach mimics the natural biosynthetic pathways, offering a novel and efficient method to access these complex structures (Hanaoka, M., Yoshida, S., & Mukai, C., 1988). Additionally, synthetic routes for closely related compounds, such as L-epicapreomycidine, have been developed, showcasing the versatility of synthetic chemistry in creating complex molecules from simpler starting materials (Teshima, T., Konishi, K., & Shiba, T., 1980).

Molecular Structure Analysis

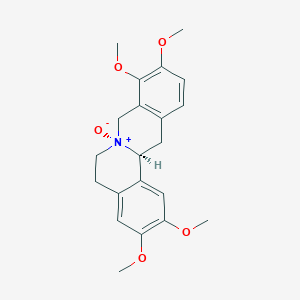

The molecular structure of this compound is characterized by its hexahydrobenzo[c]phenanthridine skeleton, a common feature among its class. This structural motif is crucial for the biological activity of these molecules, and its synthesis often involves complex cyclization reactions and careful manipulation of functional groups to install the necessary stereochemistry.

Chemical Reactions and Properties

This compound and its analogs undergo a variety of chemical reactions, reflective of their functional groups and molecular architecture. For example, the photocyclisation of enamides has been used to synthesize this compound analogs, highlighting the reactivity of the enamide moiety in forming polycyclic structures (Ninomiya, I., Yamamoto, O., & Naito, T., 1980).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, are directly influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and can provide insights into its potential applications.

Chemical Properties Analysis

This compound exhibits chemical properties typical of alkaloids, including basicity due to the presence of nitrogen atoms and reactivity related to its multiple ring system. The compound's ability to participate in various chemical reactions, including those involving its nitrogen-containing groups, is a key aspect of its chemical behavior.

Scientific Research Applications

- "New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi" by J. J. Chen, C. Duh, and I. Chen (1999). This study isolated three new tetrahydroprotoberberine N-oxide alkaloids, including (-)-corynoxidine and (-)-epicorynoxidine, from the herb Corydalis tashiroi. The study found that these compounds exhibit significant cytotoxic activities against several cell lines, suggesting a potential application in cancer research (Chen, Duh, & Chen, 1999).

Mechanism of Action

Target of Action

Epicorynoxidine primarily targets the P-388 cell line , a type of cancer cell . It exhibits cytotoxic effects on these cells, indicating its potential use in cancer research .

Mode of Action

Its cytotoxic effects on the p-388 cell line suggest that it interacts with these cells in a way that inhibits their growth or survival .

Result of Action

This compound shows cytotoxic effects on the P-388 cell line . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Biochemical Analysis

Biochemical Properties

Epicorynoxidine plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit cytotoxic effects on the P-388 cell line, indicating its potential as an anti-cancer agent . The compound interacts with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are primarily mediated through binding to specific cellular targets, disrupting normal cellular functions and leading to cell death.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. This compound also influences gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it affects cellular metabolism by disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to cellular proteins and enzymes, disrupting their normal function and leading to cell death . It inhibits key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by binding to transcription factors and altering their activity, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound may undergo degradation, leading to a decrease in its cytotoxic effects. Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of higher doses to achieve the same level of cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes lead to the formation of active metabolites that contribute to the compound’s cytotoxic effects. This compound also affects metabolic flux, leading to changes in metabolite levels and disruption of normal cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments. The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy. This compound’s localization within cells is critical for its cytotoxic effects, as it needs to reach its target sites to exert its action.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its cytotoxic effects . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of this compound within the mitochondria is particularly important, as it disrupts mitochondrial function and induces apoptosis through the generation of ROS and the release of pro-apoptotic factors.

properties

IUPAC Name |

(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural difference between corynoxidine and epicorynoxidine?

A1: Both corynoxidine and this compound are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.

Q2: What is the known biological activity of this compound?

A2: While the provided abstracts do not directly address the biological activity of this compound, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that this compound, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.